molecular formula C16H11NO4 B13438437 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

Cat. No.: B13438437
M. Wt: 281.26 g/mol
InChI Key: SJAHRTMXWGDUFB-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid typically involves multi-step organic reactions. One common method includes the condensation of an isoquinoline derivative with a benzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar biological activities.

    Quinoline: Another nitrogen-containing heterocycle with diverse applications.

    Phthalic Acid Derivatives: Compounds with similar structural motifs and reactivity.

Uniqueness

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid is unique due to its specific combination of the isoquinoline and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoic acid

InChI

InChI=1S/C16H11NO4/c18-14-9-11-3-1-2-4-13(11)15(19)17(14)12-7-5-10(6-8-12)16(20)21/h1-8H,9H2,(H,20,21)

InChI Key

SJAHRTMXWGDUFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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